(Z)-Isopropyl 7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((E)-3,3,4-trifluoro-4-phenoxybut-1-en-1-yl)cyclopentyl)hept-5-enoate
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Overview
Description
(Z)-Isopropyl 7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((E)-3,3,4-trifluoro-4-phenoxybut-1-en-1-yl)cyclopentyl)hept-5-enoate is a synthetic organic compoundThese compounds are characterized by a 20-carbon skeleton that includes a five-membered ring and are derived from fatty acids such as arachidonic acid .
Preparation Methods
The synthesis of (Z)-Isopropyl 7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((E)-3,3,4-trifluoro-4-phenoxybut-1-en-1-yl)cyclopentyl)hept-5-enoate involves multiple stepsThe final step involves the esterification of the compound with isopropyl alcohol under specific reaction conditions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The double bonds can be reduced to single bonds using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
(Z)-Isopropyl 7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((E)-3,3,4-trifluoro-4-phenoxybut-1-en-1-yl)cyclopentyl)hept-5-enoate has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of prostaglandin derivatives.
Biology: It is used in studies to understand the biological activities of prostaglandins, including their roles in inflammation and pain.
Medicine: It is investigated for its potential therapeutic effects in treating conditions such as asthma and chronic obstructive pulmonary disease.
Mechanism of Action
The mechanism of action of (Z)-Isopropyl 7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((E)-3,3,4-trifluoro-4-phenoxybut-1-en-1-yl)cyclopentyl)hept-5-enoate involves its interaction with specific molecular targets and pathways. It primarily acts on prostaglandin receptors, modulating the production of cyclic adenosine monophosphate (cAMP) and influencing various cellular processes such as inflammation and smooth muscle contraction .
Comparison with Similar Compounds
Similar compounds to (Z)-Isopropyl 7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((E)-3,3,4-trifluoro-4-phenoxybut-1-en-1-yl)cyclopentyl)hept-5-enoate include other prostaglandin derivatives such as:
Prostaglandin E2 (PGE2): Known for its role in inflammation and fever.
Prostaglandin F2α (PGF2α): Involved in the regulation of reproductive processes.
Prostaglandin D2 (PGD2): Plays a role in allergic reactions and sleep regulation. The uniqueness of this compound lies in its specific trifluoro-phenoxybutenyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2920059-96-5 |
---|---|
Molecular Formula |
C25H33F3O5 |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3,3,4-trifluoro-4-phenoxybut-1-enyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C25H33F3O5/c1-17(2)32-23(31)13-9-4-3-8-12-19-20(22(30)16-21(19)29)14-15-25(27,28)24(26)33-18-10-6-5-7-11-18/h3,5-8,10-11,14-15,17,19-22,24,29-30H,4,9,12-13,16H2,1-2H3/b8-3-,15-14+/t19-,20-,21+,22-,24?/m1/s1 |
InChI Key |
WFTQLAQLCNOFBE-DKEWTONYSA-N |
Isomeric SMILES |
CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(C(OC2=CC=CC=C2)F)(F)F)O)O |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(C(OC2=CC=CC=C2)F)(F)F)O)O |
Origin of Product |
United States |
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